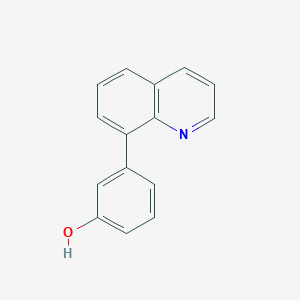
3-(8-Quinolinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(8-Quinolinyl)phenol is an organic compound that features a quinoline ring fused to a phenol group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of 3-(8-Quinolinyl)phenol may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as iron or copper salts are frequently employed to facilitate the reactions .
化学反应分析
Types of Reactions
3-(8-Quinolinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenol derivatives.
科学研究应用
3-(8-Quinolinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
作用机制
The mechanism of action of 3-(8-Quinolinyl)phenol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The phenol group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate into DNA, inhibiting replication and transcription processes .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure without the phenol group, used in antimalarial drugs.
8-Hydroxyquinoline: Similar structure with a hydroxyl group at the 8-position, known for its antimicrobial properties.
Quinolin-8-ol: Another derivative with a hydroxyl group, used in metal chelation and as a reagent in analytical chemistry
Uniqueness
3-(8-Quinolinyl)phenol is unique due to the presence of both the quinoline and phenol functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .
属性
分子式 |
C15H11NO |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
3-quinolin-8-ylphenol |
InChI |
InChI=1S/C15H11NO/c17-13-7-1-5-12(10-13)14-8-2-4-11-6-3-9-16-15(11)14/h1-10,17H |
InChI 键 |
QDOSFVIAGZYCEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC=C3)O)N=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

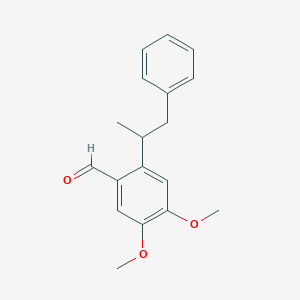
![1-[4-(6-Chlorohexoxy)-3-methoxyphenyl]ethanone](/img/structure/B8406377.png)

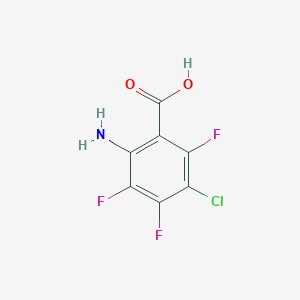
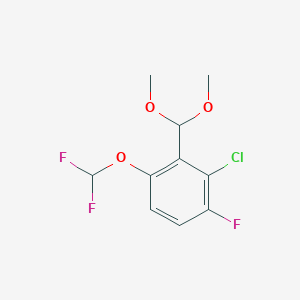
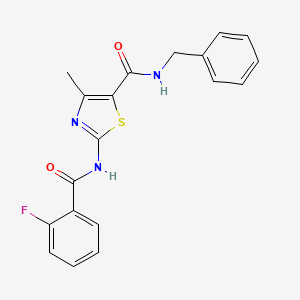
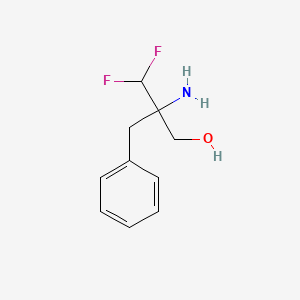
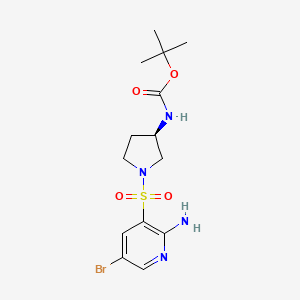
amino}methyl)furan-3-carboxylic acid](/img/structure/B8406443.png)
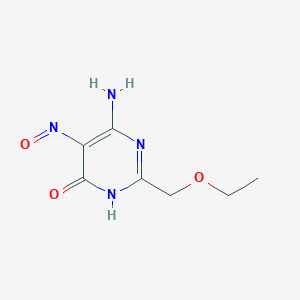
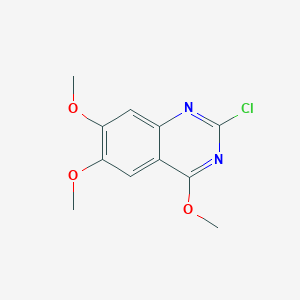
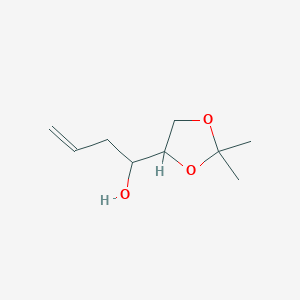
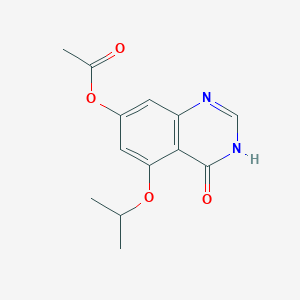
![4-[(Methanesulfonyl)amino]phenyl 4-(2-bromoethyl)benzoate](/img/structure/B8406475.png)
